Physicochemical Divergence: Computed pKa Differentiates 3-Oxa-6-azabicyclo[3.1.1]heptane from Morpholine and Piperidine Analogs
The predicted pKa of the conjugate acid of the 3-oxa-6-azabicyclo[3.1.1]heptane nitrogen in the target compound is approximately 3.59 [1], markedly lower than that of a morpholine analog (~6–7) or a piperidine analog (~10–11). This reduced basicity arises from the through-space electron-withdrawing effect of the bridging oxygen in the bicyclic framework and directly impacts the ionization state at physiological pH [2].
| Evidence Dimension | Predicted pKa (conjugate acid of the amine nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 3.59 (6-(6-chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane) |
| Comparator Or Baseline | Morpholine (pKa ≈ 8.3–8.7 for parent; ~6–7 for N-aryl morpholines); Piperidine (pKa ≈ 10–11) |
| Quantified Difference | ΔpKa ≈ –3 to –7 relative to morpholine/piperidine analogs (target is significantly less basic) |
| Conditions | Computed using ACD/Labs or similar algorithms as reported on PubChem; experimental validation pending. |
Why This Matters
A 3–7 log unit shift in basicity profoundly alters the protonation state at physiological pH (7.4), which directly governs membrane permeability, solubility, hERG binding, and lysosomal trapping—differentiating this compound from morpholine-based analogs in cellular and in vivo contexts.
- [1] PubChem. Compound Summary for CID 121201245: 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane. Computed pKa data. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Manallack, D. T.; Prankerd, R. J.; Yuriev, E.; Oprea, T. I.; Chalmers, D. K. The Significance of Acid/Base Properties in Drug Discovery. Chem. Soc. Rev. 2013, 42 (2), 485–496. View Source
